9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
説明
特性
IUPAC Name |
9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-3-2-4-17-12(10)15-13(11(9-18)14(17)19)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUUKBRQBNQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Pyrido[1,2-a]pyrimidine Core Assembly
The bicyclic pyrido[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For the target compound, 9-methyl-4H-pyrido[1,2-a]pyrimidine-4-one serves as a key intermediate.
Example Protocol :
-
Starting Material : 2-Amino-4-methylpyridine reacts with ethyl acetoacetate in acetic acid under reflux (120°C, 8–12 hours).
-
Mechanism : Cyclodehydration forms the pyrido[1,2-a]pyrimidine core, with the methyl group introduced at position 9 via the pyridine precursor.
-
Yield : 65–75% after recrystallization (ethanol/water).
Functionalization at Position 2: Morpholine Installation
Position 2 of the pyrido[1,2-a]pyrimidine core is functionalized with morpholine via nucleophilic aromatic substitution (SNAr). A halogen (e.g., chloro) or other leaving group at this position is replaced by morpholine under basic conditions.
Stepwise Procedure :
-
Chlorination : Treat the core intermediate with POCl₃ at 80–100°C to introduce a chlorine atom at position 2.
-
Substitution : React the chlorinated intermediate with morpholine (1.2 equiv) in methanol, catalyzed by triethylamine (2.0 equiv), at 60°C for 6 hours.
-
Workup : Acidify with HCl to pH 3–4, precipitate the product, and purify via recrystallization (yield: 70–80%).
Aldehyde Group Introduction at Position 3
The carbaldehyde group is installed using Vilsmeier-Haack formylation , which selectively functionalizes electron-rich aromatic positions.
Optimized Conditions :
-
Reagents : DMF (2.5 equiv) and POCl₃ (3.0 equiv) in anhydrous dichloroethane.
-
Temperature : 0°C → room temperature (12 hours).
-
Quenching : Ice-cold water followed by neutralization with NaHCO₃.
-
Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A streamlined approach combines pyrido[1,2-a]pyrimidine core formation, morpholine substitution, and formylation in a single reactor:
-
Reactants : 2-Amino-4-methylpyridine, ethyl acetoacetate, morpholine, and DMF-POCl₃.
-
Conditions : Sequential heating (120°C for cyclization → 60°C for substitution → room temperature for formylation).
-
Advantage : Reduces purification steps (overall yield: 50–55%).
Solid-Phase Synthesis for High-Throughput Production
Immobilized intermediates on Wang resin enable scalable synthesis:
-
Step 1 : Resin-bound 2-aminopyridine reacts with β-keto ester.
-
Step 2 : On-resin morpholine substitution.
-
Step 3 : Cleavage and formylation in solution phase.
-
Purity : >90% (HPLC), yield: 40–45%.
Reaction Optimization and Challenges
Critical Parameters Affecting Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Morpholine Equivalents | 1.2–1.5 | Maximizes substitution |
| Temperature (SNAr) | 60–70°C | Prevents side reactions |
| Solvent (Formylation) | Dichloroethane | Enhances selectivity |
| Catalyst (Triethylamine) | 2.0 equiv | Neutralizes HCl byproduct |
Key Challenge : The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during formylation.
Purification Techniques
-
Recrystallization : Ethanol/water (7:3) achieves >95% purity for intermediates.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the final product (Rf = 0.3).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (60:40), RT = 6.2 min, purity >98%.
-
Melting Point : 218–220°C (decomposition observed above 225°C).
Industrial-Scale Considerations
Cost-Effective Modifications
-
Morpholine Recovery : Distillation from reaction mixtures reduces raw material costs.
-
Solvent Recycling : Dichloroethane is reclaimed via fractional distillation (85% efficiency).
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
類似化合物との比較
Comparison with Similar Compounds
The structural and functional uniqueness of 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is best understood through comparisons with analogous pyrido[1,2-a]pyrimidine derivatives. Key differences lie in substituent groups, reactivity, and bioactivity.
Structural Analogues with Varied Substituents
Physicochemical Properties
生物活性
9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its systematic name reflects its complex structure involving a pyrido-pyrimidine core. Its structural features contribute to its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. For example, it has been reported to act as a selective inhibitor of PI3K (phosphoinositide 3-kinase), a critical pathway in cancer metabolism and growth .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | PI3K inhibition |
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that it suppresses COX-1 and COX-2 activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Table 2: COX Inhibition Data
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| 9-Methyl Compound | 25.0 | 18.5 |
| Celecoxib (Control) | 0.04 | 0.04 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- PI3K Pathway : By inhibiting PI3K, the compound disrupts downstream signaling that promotes cell survival and proliferation.
- COX Enzymes : The inhibition of COX enzymes leads to decreased synthesis of inflammatory mediators, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Study on Breast Cancer : A study conducted on MCF-7 cells indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound showed a marked reduction in edema compared to control groups, indicating its efficacy in reducing inflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives?
- Methodology : React 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with substituted benzylamines in boiling ethanol. Purify via recrystallization and confirm structure using elemental analysis and ¹H NMR. Key spectral features include downfield shifts (~δ 8.5–9.0 ppm) in aromatic protons of the pyrido-pyrimidine core due to electron-withdrawing effects of the morpholinyl and aldehyde groups .
- Example Protocol :
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzylamine derivatives | Ethanol | 78–80 | 6–8 | 65–85 |
Q. How is structural confirmation performed for this compound?
- Analytical Approach :
- Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values.
- ¹H NMR : Identify aromatic proton shifts in the pyrido-pyrimidine nucleus (δ 7.5–9.0 ppm) and morpholinyl protons (δ 3.2–3.8 ppm). Benzylamide substituents exhibit distinct splitting patterns (e.g., para-substituted benzyl groups show singlet aromatic protons) .
Q. What in vivo models are used to evaluate its biological activity?
- Experimental Design : Use the "acetic acid writhing" model in rodents. Administer derivatives intraperitoneally (10–50 mg/kg) and quantify writhing episodes over 30 min. Activity is normalized to positive controls (e.g., indomethacin) .
- Data Interpretation :
| Derivative | ED₅₀ (mg/kg) | % Inhibition (vs. control) |
|---|---|---|
| N-(p-Methylbenzyl) | 12.5 | 82 ± 5% |
| N-(p-Chlorobenzyl) | 15.0 | 78 ± 6% |
Advanced Research Questions
Q. How does the structure-activity relationship (SAR) of benzylamide derivatives compare to 4-hydroxyquinolin-2-ones?
- Key Findings :
- Bioisosterism : The pyrido-pyrimidine core mimics 4-hydroxyquinolin-2-one in electronic and spatial properties, enabling similar interactions with analgesic targets.
- Substituent Effects : Para-substituted benzyl groups (e.g., -Cl, -CH₃) enhance activity comparably in both systems, suggesting conserved pharmacophore requirements .
- Methodological Insight : Use molecular docking to compare binding modes of both cores to cyclooxygenase (COX) or transient receptor potential (TRP) channels.
Q. What challenges arise in interpreting contradictory NMR data for aromatic protons?
- Issue : Overlapping signals in δ 7.5–9.0 ppm range complicate assignment.
- Resolution :
- Use 2D NMR (COSY, HSQC) to map coupling between pyrido-pyrimidine and benzylamide protons.
- Compare with analogs lacking morpholinyl groups to isolate shift contributions .
Q. How to reconcile uniform biological activity across structurally diverse derivatives?
- Hypothesis : The core pyrido-pyrimidine scaffold dominates target engagement, while substituents modulate pharmacokinetics (e.g., bioavailability).
- Validation Strategy :
- Conduct metabolic stability assays (e.g., liver microsomes) to compare half-lives.
- Measure brain-plasma ratios to assess blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
